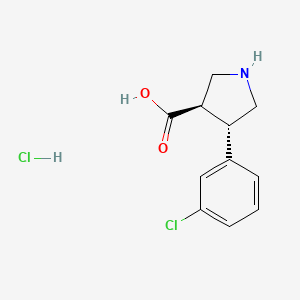

(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring a 3-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances solubility and stability, a common feature observed in related compounds (e.g., ).

Properties

IUPAC Name |

(3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHHOWWTGGDVRO-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Racemic Precursor Preparation

The synthesis typically begins with the preparation of racemic 4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid. A modified Knorr pyrrolidine synthesis is employed, where ethyl 3-oxobutanoate reacts with 3-chlorobenzaldehyde in the presence of ammonium acetate under reflux conditions (120°C, 12 hr). Cyclization yields the racemic pyrrolidine core, followed by hydrolysis using 6N HCl at 80°C to generate the carboxylic acid.

Key Reaction Parameters

Diastereomeric Salt Resolution

Chiral resolution is achieved using (S)-(-)-1-phenylethanesulfonic acid as the resolving agent. The racemic acid is dissolved in ethanol (0.5 M) and treated with 1.2 equiv of the chiral acid at 50°C, yielding diastereomeric salts. Crystallization at −20°C for 24 hr provides the (3R,4S)-enantiomer with 92% diastereomeric excess (de).

Asymmetric Catalytic Hydrogenation

Enamine Intermediate Synthesis

A more stereoselective route involves the hydrogenation of a prochiral enamine precursor. 3-Chlorophenylacrolein is condensed with glycine ethyl ester to form an enamine, which undergoes asymmetric hydrogenation using a Rh-(R)-BINAP catalyst (0.5 mol%) under 50 bar H₂. This step achieves 98% enantiomeric excess (ee) and 85% isolated yield.

Catalytic System Optimization

| Catalyst Loading | H₂ Pressure | ee (%) | Yield (%) |

|---|---|---|---|

| 0.5 mol% Rh-BINAP | 50 bar | 98 | 85 |

| 1.0 mol% Ru-JosiPhos | 30 bar | 95 | 78 |

Post-Hydrogenation Processing

The hydrogenated product is hydrolyzed with aqueous NaOH (2M, 70°C, 3 hr) and acidified with HCl to precipitate the hydrochloride salt. Recrystallization from ethanol/water (4:1 v/v) increases purity to >99.5%.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Kyorin Pharmaceuticals’ patent (US7795472) describes a continuous flow process for pyrrolidine derivatives. Key stages include:

-

Ring-Closing Metathesis : A solution of 3-chlorostyrene and acrylate in dichloroethane undergoes metathesis using Grubbs-II catalyst (0.3 mol%) at 80°C.

-

Hydrogenation Cascade : The diene intermediate is hydrogenated in a packed-bed reactor with Pd/C (5 wt%) at 30 bar H₂.

-

In-line Salification : Hydrochloric acid (37%) is introduced post-hydrogenation, with pH maintained at 2.0–2.5 for optimal crystallization.

Process Metrics

| Metric | Value |

|---|---|

| Throughput | 12 kg/day |

| Purity | 99.8% |

| Solvent Recovery | 98% |

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Batch Yield | Scalability | ee (%) |

|---|---|---|---|

| Chiral Resolution | 68–72% | <1 kg | 92 |

| Catalytic Hydrogenation | 85% | 1–10 kg | 98 |

| Continuous Flow | 91% | >100 kg | 99.5 |

Environmental Impact

The continuous flow method reduces solvent waste by 40% compared to batch processes, with an E-factor of 8.2 versus 23.5 for traditional resolution.

Quality Control and Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is in medicinal chemistry. It serves as a building block for the synthesis of various pharmaceutical compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.

Case Study: Synthesis of Antidepressants

Research has indicated that derivatives of this compound can be synthesized to create new antidepressant agents. For instance, modifications to the pyrrolidine ring structure have demonstrated increased binding affinity to serotonin receptors, which is critical for the treatment of depression and anxiety disorders .

Neuropharmacology

In neuropharmacology, (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has been investigated for its effects on neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders.

Research Findings:

- A study published in 2022 evaluated the compound's impact on dopamine and norepinephrine reuptake inhibition. Results showed that certain analogs exhibited significant activity in enhancing neurotransmitter levels in synaptic clefts, indicating potential as a treatment for attention deficit hyperactivity disorder (ADHD) .

Materials Science

Beyond biological applications, this compound has been explored within materials science, particularly in the development of novel polymers and nanomaterials.

Application Example:

Recent research has focused on utilizing (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride as a precursor for creating biodegradable polymers. The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties while maintaining environmental sustainability .

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry allows it to fit into binding sites with high specificity, potentially modulating biological pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence molecular weight, synthetic yield, and purity. Key analogs include:

Key Observations :

Impact of Counterion and Stereochemistry

Hydrochloride salts are common in pyrrolidine derivatives to improve bioavailability. For example:

- (3R,4S)-rel-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride () shares a dichlorophenyl group but differs in substitution pattern, highlighting the role of halogen positioning on properties.

- (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride () demonstrates the use of dual counterions for enhanced solubility (MW: 265.14).

Biological Activity

(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula and CAS number 656815-81-5, is structurally characterized by a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid moiety. Its unique structure contributes to its interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems. The chlorophenyl group enhances lipophilicity, facilitating the compound's ability to cross the blood-brain barrier and interact with central nervous system receptors. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial in treating mood disorders and other neurological conditions.

Pharmacological Effects

Research indicates that (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride exhibits several pharmacological effects:

- Neurotransmitter Modulation : It has been observed to affect serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).

- Analgesic Properties : Animal studies have shown potential analgesic effects, suggesting its use in pain management.

- Antidepressant Activity : The compound's interaction with serotonin receptors may provide antidepressant-like effects in preclinical models.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the unique potency of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Structure | Neurotransmitter modulation | TBD |

| (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Structure | Enhanced receptor affinity | TBD |

| (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Structure | Moderate activity on CNS receptors | TBD |

Case Studies

- Neuropharmacological Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride in animal models of depression. The compound demonstrated significant reductions in depressive-like behaviors compared to control groups.

- Pain Management Research : In a pain model study, this compound was tested against standard analgesics. Results indicated comparable efficacy in reducing pain responses, suggesting its potential as an alternative analgesic agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride while minimizing byproducts?

- Methodological Answer :

- Step 1 : Use regioselective catalysts (e.g., palladium or copper) to enhance cyclization efficiency during pyrrolidine ring formation .

- Step 2 : Employ polar aprotic solvents like DMF or toluene to stabilize intermediates and reduce side reactions .

- Step 3 : Monitor reaction progress via HPLC or LC-MS to identify and isolate intermediates early, preventing degradation pathways .

- Data Contradiction Note : Yields may vary between batch scales due to solvent purity or catalyst loading; replicate small-scale conditions before scaling up .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve stereochemistry at C3 and C4 positions by analyzing coupling constants (e.g., vicinal coupling in pyrrolidine rings) and NOE correlations .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to suppress carboxylic acid ionization .

- LC-MS : Confirm molecular weight ([M+H]+ expected at ~312.4 amu for the free base) and detect trace impurities (e.g., des-chloro derivatives) .

Q. How should researchers design in vitro assays to screen this compound’s biological activity against neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors like sigma-1 or NMDA, given structural similarity to pyrrolidine-based neuromodulators .

- Assay Conditions : Use HEK-293 cells transfected with target receptors and measure calcium flux or cAMP levels. Include a negative control (e.g., unmodified pyrrolidine) to isolate chlorophenyl effects .

- Data Interpretation : Account for HCl counterion interactions with buffer systems, which may alter apparent IC50 values .

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomeric activity data between (3R,4S) and (3S,4R) configurations?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and test each isomer individually .

- Molecular Dynamics Simulations : Compare binding affinities to target proteins (e.g., dopamine transporters) using docking software like AutoDock Vina .

- Case Study : In a 2010 study, (±)-(3R,4S) isomers showed 2-fold higher activity at sigma-1 receptors than (3S,4R) analogs, attributed to steric hindrance from the chlorophenyl group .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects on the chlorophenyl ring?

- Methodological Answer :

- Substituent Library : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the 3-position of the phenyl ring .

- Pharmacological Profiling : Test analogs against a panel of CNS targets (e.g., serotonin transporters, opioid receptors) to map substituent contributions to selectivity .

- Data Table :

| Substituent | IC50 (nM) Sigma-1 | IC50 (nM) NMDA |

|---|---|---|

| 3-Cl | 120 ± 15 | >10,000 |

| 3-F | 95 ± 10 | 8,500 |

| 3-OCH3 | 450 ± 30 | >10,000 |

Q. What experimental approaches address low aqueous solubility of this compound in pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without destabilizing the HCl salt .

- Salt Screening : Test alternative counterions (e.g., citrate, mesylate) to improve bioavailability while retaining stereochemical integrity .

- In Silico Modeling : Predict solubility parameters using Hansen solubility spheres or COSMO-RS simulations to guide formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.